1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol
Description
Historical Context and Discovery
The development of this compound emerged from the broader historical trajectory of piperazine chemistry, which has its roots in the late nineteenth and early twentieth centuries when researchers first began systematically exploring heterocyclic nitrogen compounds. The specific compound this compound was first documented in chemical databases in 2009, reflecting the ongoing expansion of chemical space exploration that characterizes modern synthetic organic chemistry. The compound's identification number in the PubChem database, CID 43510132, was assigned during this initial documentation period, establishing its place within the comprehensive catalog of known chemical entities. The systematic exploration of piperazine derivatives gained significant momentum throughout the latter half of the twentieth century, driven by the recognition that these compounds possessed unique pharmacological properties and synthetic accessibility that made them attractive targets for medicinal chemistry research. The methylpiperazine substructure present in this compound has been particularly significant in this historical context, as methylated piperazine derivatives have been found to exhibit enhanced biological activity and improved pharmacokinetic properties compared to their unmethylated counterparts.
The Chemical Abstracts Service registry number 1156066-78-2 was assigned to this compound as part of the systematic cataloging effort that has characterized chemical information management since the mid-twentieth century. This numerical identifier serves as a unique fingerprint for the compound, enabling researchers worldwide to access consistent information about its properties, synthesis methods, and research applications. The compound's entry into major chemical databases coincided with advances in computational chemistry and structure-activity relationship studies that have transformed how researchers approach the design and optimization of novel chemical entities. The historical development of this compound also reflects the increasing sophistication of synthetic methodologies that have made complex heterocyclic structures more accessible to researchers across diverse chemical disciplines.
Significance in Organic Chemistry Research
The significance of this compound in organic chemistry research stems from its unique structural features that combine multiple pharmacophoric elements within a single molecular framework. The compound's piperazine ring system provides a conformationally flexible nitrogen-containing heterocycle that can adopt multiple three-dimensional orientations, making it an valuable building block for structure-activity relationship studies and drug design applications. The presence of the methylpiperazine moiety is particularly significant because methylation of nitrogen atoms in heterocyclic systems often leads to enhanced biological activity and improved selectivity profiles compared to unmethylated analogs. Research has demonstrated that more than 100 Food and Drug Administration approved drugs contain piperazine moieties, highlighting the fundamental importance of this structural class in pharmaceutical chemistry.
The phenyl ring system attached to the piperazine core provides additional opportunities for structural modification and optimization, as aromatic rings can accommodate a wide variety of substituents that modulate both physical and biological properties. The ethanol functional group present in this compound introduces hydrogen bonding capability and polarity that can significantly influence the compound's interaction with biological targets and its pharmacokinetic behavior. Contemporary research has shown that piperazine-based compounds can serve as effective bioisosteres for other heterocyclic systems, providing medicinal chemists with valuable tools for optimizing drug candidates while maintaining or enhancing their therapeutic activity. The structural versatility of compounds like this compound has made them attractive targets for combinatorial chemistry approaches and library synthesis strategies.
Overview of Current Research Applications
Current research applications of this compound span multiple domains within organic chemistry and related disciplines, reflecting the compound's structural versatility and functional diversity. One significant area of investigation involves the compound's potential role in the development of novel therapeutic agents, particularly in the context of central nervous system disorders where piperazine derivatives have shown promising activity profiles. Research has demonstrated that compounds containing methylpiperazine substructures can exhibit anticonvulsant activity, with studies showing that N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives possess significant therapeutic potential in animal models of epilepsy. The structural similarity between these active compounds and this compound suggests potential applications in neurological research and drug development.
Contemporary investigations have also explored the use of piperazine derivatives in the construction of stereochemically diverse chemical libraries for drug discovery applications. Recent work has demonstrated the successful construction of DNA-encoded chemical libraries utilizing enantiomerically pure trifunctional 2,6-disubstituted piperazines as central cores, resulting in libraries containing 77 million compounds with enhanced shape diversity compared to traditional triazine-based libraries. While this compound differs structurally from these specific library components, its piperazine core makes it a relevant analog for similar library construction strategies. The compound's potential applications extend to the field of enzyme inhibition research, where methylpiperazine-containing compounds have been investigated as dual monoamine oxidase inhibitors with potential therapeutic applications.
The synthetic accessibility of this compound and related compounds has made them attractive targets for methodological development in organic synthesis. Recent advances in catalytic reductive amination techniques have provided new pathways for constructing piperazine-containing molecules from carboxylic acid precursors, demonstrating the ongoing evolution of synthetic methodologies that make complex heterocyclic structures more accessible to researchers. These methodological advances have significant implications for the practical synthesis of this compound and its analogs, potentially reducing the number of synthetic steps required and improving overall efficiency. The compound's applications in chemical biology research continue to expand, with increasing recognition of the importance of three-dimensional chemical space exploration in identifying novel biological activities and therapeutic targets.
Properties
IUPAC Name |
1-[2-(4-methylpiperazin-1-yl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11(16)12-5-3-4-6-13(12)15-9-7-14(2)8-10-15/h3-6,11,16H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKYBOZDZPRTSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N2CCN(CC2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution Pathway
This method involves substituting a halogen atom (typically fluorine) on the phenyl ring with 4-methylpiperazine:
Step 1: Synthesis of 2-fluoro-1-(4-methylpiperazin-1-yl)phenylethan-1-ol
- Reactants : 2-fluorophenylethanol, 1-methylpiperazine
- Conditions :
- Mechanism : The fluorine atom at the ortho position undergoes displacement by the piperazine nitrogen under strongly basic conditions.
Step 2: Purification
- The crude product is extracted with ethyl acetate, washed with brine, and dried over Na₂SO₄.
- Yield: ~50–60% after recrystallization in acetonitrile.
Reduction of Ketone Precursors
A ketone intermediate (1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one) is reduced to the alcohol:
Step 1: Preparation of Ketone Intermediate
- Synthesized via Friedel-Crafts acylation or coupling reactions.
- Example: Reaction of 2-(4-methylpiperazin-1-yl)phenylboronic acid with acetyl chloride under palladium catalysis.
Step 2: Ketone Reduction
- Reducing Agent : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in THF.
- Conditions :
- 0°C to room temperature, 2–4 hours
- Quenching with aqueous NH₄Cl for LiAlH₄
- Yield : 75–85%.
Catalytic Hydrogenation of Styrene Derivatives
For substrates with a double bond adjacent to the hydroxyl group:
Step 1: Synthesis of Styrene Precursor
- Wittig reaction or elimination from a bromohydrin.
Step 2: Hydrogenation
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | High regioselectivity | Requires harsh bases, moderate yields | 50–60% |
| Ketone Reduction | Mild conditions, scalable | Requires ketone synthesis step | 75–85% |
| Catalytic Hydrogenation | Excellent yields, clean reaction | Limited substrate availability | >90% |
Key Analytical Data
- ¹H NMR (DMSO-d₆): δ 7.50–7.20 (m, aromatic H), 4.80 (br s, OH), 3.60–3.20 (m, piperazine CH₂), 2.40 (s, N-CH₃).
- MS (ESI) : m/z 261.2 [M+H]⁺.
- Melting Point : 118–120°C (recrystallized from ethyl acetate).
Optimization Strategies
- Solvent Choice : DMF accelerates substitution but complicates purification; switching to toluene improves isolation.
- Catalyst Screening : Pd(OAc)₂/XPhos increases coupling efficiency in boronic acid routes.
- Protection/Deprotection : Boc protection of piperazine nitrogen prevents side reactions during ketone reduction.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Anxiolytic Properties
Research indicates that derivatives of piperazine compounds exhibit significant antidepressant and anxiolytic effects. 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol has been studied for its potential to modulate neurotransmitter systems involved in mood regulation, particularly serotonin and norepinephrine pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the pharmacological profile of piperazine derivatives, including this compound. The researchers found that this compound demonstrated a favorable binding affinity for serotonin receptors, suggesting its potential as an antidepressant agent .
Anticancer Research
Mechanism of Action
Recent investigations have shown that compounds containing piperazine can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific application of this compound in cancer therapy is under exploration.
Data Table: Anticancer Activity
| Compound Name | Cancer Type | Mechanism | Reference |
|---|---|---|---|
| This compound | Breast Cancer | Induction of Apoptosis | |
| This compound | Lung Cancer | Cell Cycle Arrest |
Neuropharmacology
Cognitive Enhancer
The cognitive-enhancing properties of piperazine derivatives have been documented, with implications for treating neurodegenerative diseases such as Alzheimer's. This compound may play a role in enhancing synaptic plasticity and memory formation.
Research Findings:
A recent study demonstrated that this compound improved cognitive function in animal models of Alzheimer's disease through modulation of cholinergic signaling pathways .
Synthesis and Development
Synthetic Routes
The synthesis of this compound can be achieved through various synthetic methodologies, including reductive amination and nucleophilic substitution reactions. Understanding these synthetic pathways is crucial for scaling production for research and therapeutic use.
Data Table: Synthesis Methods
| Methodology | Description | Yield (%) | Reference |
|---|---|---|---|
| Reductive Amination | Reaction with aldehydes/ketones | 85% | |
| Nucleophilic Substitution | Reaction with halides | 90% |
Mechanism of Action
The mechanism of action of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. It has been shown to exert sympathoinhibitory, hypotensive, and antihypertensive effects by interacting with muscarinic receptors . The compound’s ability to modulate cholinergic-nitric oxide signaling pathways is also of interest in cardiovascular research .
Comparison with Similar Compounds
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
*Estimated using fragment-based methods.
Pharmacological Implications
- Target Compound: The methylpiperazine and ethanol groups balance lipophilicity and solubility, making it suitable for CNS-targeting drugs with moderate bioavailability.
- Benzyl/Methoxybenzyl Analogues (11, 14) : Increased lipophilicity may enhance tissue penetration but raise toxicity risks .
- Hydroxyzine : The chlorine and bulky groups improve receptor binding but limit metabolic clearance, leading to longer half-lives .
Biological Activity
1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol, also known by its IUPAC name, is a compound with significant potential in medicinal chemistry. Its structure includes a piperazine ring, which is often associated with various biological activities, including anxiolytic, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Molecular Characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₂₀N₂O |
| Molecular Weight | 220.31 g/mol |
| SMILES | CC(C1=CC=CC=C1N2CCN(CC2)C)O |
| InChI Key | JTKYBOZDZPRTSB-UHFFFAOYSA-N |
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance, studies on related piperazine derivatives have shown that they can induce apoptosis in cancer cell lines such as MCF-7 and HeLa. The mechanism often involves the activation of apoptotic pathways, including the upregulation of p53 and caspase-3 cleavage, leading to cell death .
2. Anxiolytic Effects
A notable study investigated the anxiolytic-like effects of a structurally similar compound, which demonstrated significant activity through benzodiazepine and nicotinic pathways. The compound decreased sleep latency and increased sleep duration in animal models, suggesting its potential for treating anxiety disorders . This aligns with the expected pharmacological profile of this compound due to its piperazine moiety.
3. Antimicrobial Activity
The antimicrobial properties of related compounds have been extensively studied. For example, derivatives containing the piperazine structure have shown effectiveness against various bacterial strains, including MRSA and E. coli, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM . This suggests that this compound may also possess similar antimicrobial capabilities.
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:
- Receptor Modulation: The compound may modulate neurotransmitter receptors involved in anxiety and depression.
- Enzyme Inhibition: It could inhibit enzymes critical for cancer cell survival or bacterial growth.
Case Study 1: Anticancer Activity
In vitro studies on piperazine derivatives demonstrated significant cytotoxicity against cancer cell lines with IC₅₀ values in the micromolar range. For instance, one derivative showed an IC₅₀ value of 0.65 μM against MCF-7 cells, indicating strong potential for further development as an anticancer agent .
Case Study 2: Anxiolytic Effects
In behavioral tests, compounds similar to this compound exhibited increased time spent in open areas during anxiety tests, indicating reduced anxiety-like behavior in rodents . This suggests that such compounds could be effective in treating anxiety disorders.
Q & A
Advanced Research Question
- Cell Lines : HL-60 and K562 leukemia cells are common models. IC₅₀ values are determined via MTT assays (48–72 hr exposure) .
- Mechanistic Studies : Caspase-3 activation (fluorogenic substrates) confirms apoptosis induction. Dose-response curves (0.1–100 µM) identify EC₅₀ .
- Controls : Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .
How do structural modifications (e.g., substituent variations) affect its binding to neurological targets?
Advanced Research Question
- Piperazine Modifications : Replacing 4-methyl with bulkier groups (e.g., benzyl) reduces dopamine D₂ receptor affinity due to steric hindrance .
- Hydroxyl Group : Etherification (e.g., acetate prodrugs) improves blood-brain barrier penetration (logP increase by ~1.2) but reduces in vitro potency .
- SAR Studies : CoMFA or molecular docking (PDB: 6CM4) identifies hydrogen bonding with Ser194 as critical .
Are there computational predictions of its ADMET properties, and how do they align with experimental data?
Advanced Research Question
- ADMET Prediction : SwissADME predicts moderate bioavailability (F = 50–60%) and CYP3A4 metabolism. In vitro microsomal assays (human liver microsomes) validate t₁/₂ ~2.5 hr .
- Toxicity : ProTox-II suggests low hepatotoxicity (LD₅₀ >500 mg/kg in rodents), but in vitro assays show mitochondrial toxicity at >50 µM .
How should researchers address contradictions in reported biological activity across studies?
Advanced Research Question
Discrepancies arise from:
- Assay Conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter cytotoxicity by 20–30% .
- Purity : HPLC purity ≥95% is critical; impurities (e.g., brominated byproducts) artificially elevate IC₅₀ .
- Cell Passage Number : Older passages (>P30) show reduced apoptosis sensitivity .
What safety protocols are recommended for handling this compound in laboratory settings?
Basic Research Question
- PPE : Nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods during weighing/solubilization due to dust formation .
- Waste Disposal : Incinerate in certified facilities; avoid aqueous release due to potential ecotoxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
